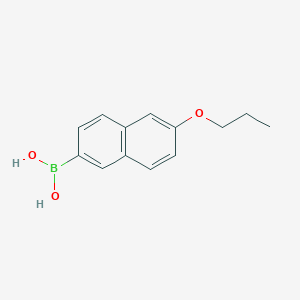
(6-Propoxynaphthalen-2-yl)boronic acid
Descripción general
Descripción
“(6-Propoxynaphthalen-2-yl)boronic acid” is a boronic acid derivative. It is not intended for human or veterinary use and is used only for research. Boronic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoborane compounds, relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular formula of “(6-Propoxynaphthalen-2-yl)boronic acid” is C13H15BO3, and its molecular weight is 230.07 g/mol.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron .Aplicaciones Científicas De Investigación
Comprehensive Analysis of “(6-Propoxynaphthalen-2-yl)boronic acid” Applications
Sensing Applications
(6-Propoxynaphthalen-2-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The boronic acid can be used at the interface of the sensing material or within the bulk sample, making it versatile for various sensing scenarios.
Biological Labelling
The compound’s interaction with diols also allows it to be used in biological labelling. It can be employed to label proteins, cells, and other biological molecules, which is essential for tracking and observing biological processes in research and diagnostic applications .
Protein Manipulation and Modification
Researchers utilize (6-Propoxynaphthalen-2-yl)boronic acid for protein manipulation and modification. This includes altering protein structures, functions, or interactions, which can lead to significant advancements in understanding protein behavior and developing new therapeutic strategies .
Separation Technologies
In separation technologies, this boronic acid derivative plays a role in the electrophoresis of glycated molecules. It helps in the separation and analysis of complex biological samples, which is critical for biochemical research and clinical diagnostics .
Therapeutics Development
The interaction of boronic acids with various biological molecules paves the way for the development of therapeutics. This includes the creation of new drugs and the controlled release of existing ones, such as insulin, which can have a profound impact on treating diseases .
Suzuki–Miyaura Coupling
In the field of synthetic chemistry, (6-Propoxynaphthalen-2-yl)boronic acid is a valuable reagent for Suzuki–Miyaura coupling. This reaction is used to form carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules .
Polymer and Optoelectronics Materials
Borinic acid derivatives, including (6-Propoxynaphthalen-2-yl)boronic acid , are used in the synthesis of materials for polymer and optoelectronics applications. These materials have applications in electronics, photonics, and as components in various devices .
Medicinal Chemistry
Lastly, in medicinal chemistry, this boronic acid derivative is used to create compounds that can interfere with signaling pathways, inhibit enzymes, and serve as cell delivery systems. This broadens the scope of potential treatments and interventions for various diseases .
Mecanismo De Acción
Target of Action
The primary target of (6-Propoxynaphthalen-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(6-Propoxynaphthalen-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which (6-Propoxynaphthalen-2-yl)boronic acid participates in, involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
The pharmacokinetics of (6-Propoxynaphthalen-2-yl)boronic acid are largely determined by its stability and readiness for preparation . These properties contribute to its bioavailability.
Result of Action
The molecular and cellular effects of (6-Propoxynaphthalen-2-yl)boronic acid’s action primarily involve the formation of new carbon-carbon bonds . This is a result of its role in the Suzuki–Miyaura coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-Propoxynaphthalen-2-yl)boronic acid. For instance, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant . This suggests that the compound’s action may be influenced by the presence of other functional groups and the overall conditions of the reaction environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6-propoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO3/c1-2-7-17-13-6-4-10-8-12(14(15)16)5-3-11(10)9-13/h3-6,8-9,15-16H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORFDCUJGVKVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Propoxynaphthalen-2-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



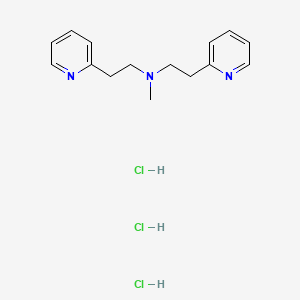


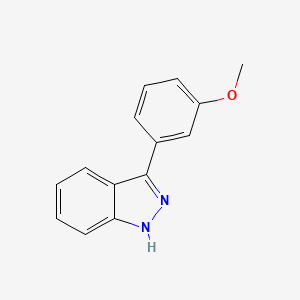

methyl}-2-phenyldiazene](/img/structure/B1425510.png)
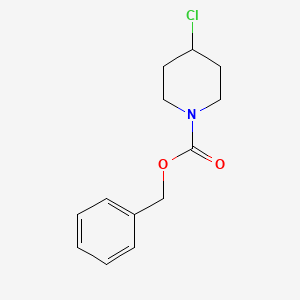
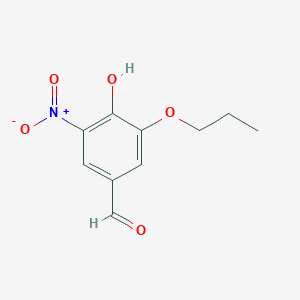

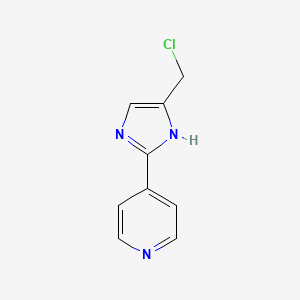
![3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile](/img/structure/B1425516.png)
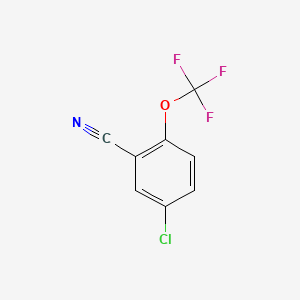
![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzamide](/img/structure/B1425519.png)